molecular formula C17H26N2OS B4430327 1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine

1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine

Cat. No. B4430327
M. Wt: 306.5 g/mol
InChI Key: LFWDTRJUFWSTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine, also known as CT-3, is a synthetic compound that has been studied for its potential therapeutic effects. CT-3 belongs to the family of piperazine compounds and has been shown to have promising applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This compound has also been shown to interact with various receptors, including the CB2 receptor, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and cell proliferation. This compound has also been shown to increase the expression of various antioxidant enzymes, including superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine in lab experiments is its ability to modulate various signaling pathways and receptors, making it a versatile compound for studying various biological processes. However, one limitation of this compound is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine, including further investigation into its mechanism of action and potential therapeutic applications. This compound has shown promising results in various fields of scientific research, and further studies may lead to the development of novel therapies for various diseases and conditions. Additionally, the synthesis of this compound analogs may lead to the discovery of compounds with improved efficacy and reduced toxicity.

Scientific Research Applications

1-cyclohexyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine has been studied for its potential therapeutic effects in various fields of scientific research, including neuroprotection, anti-inflammatory, and anti-cancer activities. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory research, this compound has been shown to reduce inflammation in various tissues, including the lungs, liver, and kidneys. In anti-cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(5-ethylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-2-16-12-14(13-21-16)17(20)19-10-8-18(9-11-19)15-6-4-3-5-7-15/h12-13,15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWDTRJUFWSTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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